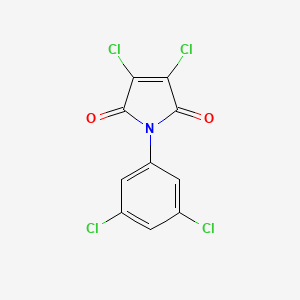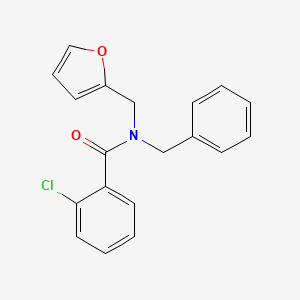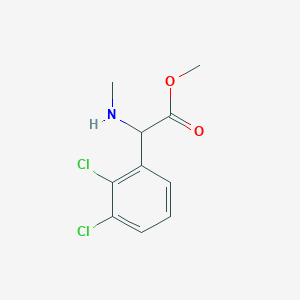
3,4-dichloro-1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione: is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a pyrrole ring, making it a subject of interest for researchers and industrial chemists.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione typically involves the chlorination of a pyrrole derivative. The reaction conditions often require the presence of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, under controlled temperature and pressure conditions to ensure the selective chlorination of the desired positions on the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-dichloro-1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3,4-dichloro-1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,4-dichloro-1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple chlorine atoms enhances its reactivity, allowing it to form strong bonds with target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-dichlorophenyl isocyanate: Another chlorinated compound with similar reactivity but different applications.
Endosulfan I: A chlorinated cyclodiene derivative with insecticidal properties.
Uniqueness
3,4-dichloro-1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione is unique due to its specific structure, which allows for selective reactivity and a wide range of applications. Its multiple chlorine atoms and pyrrole ring make it distinct from other similar compounds, providing unique chemical and biological properties.
Eigenschaften
Molekularformel |
C10H3Cl4NO2 |
|---|---|
Molekulargewicht |
310.9 g/mol |
IUPAC-Name |
3,4-dichloro-1-(3,5-dichlorophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H3Cl4NO2/c11-4-1-5(12)3-6(2-4)15-9(16)7(13)8(14)10(15)17/h1-3H |
InChI-Schlüssel |
CUWXJFCSNROABJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)N2C(=O)C(=C(C2=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-N-(2-chloro-5-methoxyphenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12127791.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]benzamide](/img/structure/B12127811.png)
![4'-hydroxy-1'-(2-methoxyethyl)-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127814.png)

![methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12127827.png)
![Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-](/img/structure/B12127833.png)


![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12127850.png)
![2-[(4-Carboxybutanoyl)amino]benzoic acid](/img/structure/B12127854.png)

![4-({[4-(2-Methoxyphenoxy)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B12127864.png)

